molecular formula C21H27ISi B14275901 tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane CAS No. 138566-86-6

tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane

Cat. No.: B14275901
CAS No.: 138566-86-6
M. Wt: 434.4 g/mol
InChI Key: GMWYNRNCQQOGRJ-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane: Rtert-butyl((3iodo2methylbut-3-en-1-yl)oxy)diphenylsilane\text{R}-\text{tert-butyl}((3-\text{iodo}-2-\text{methylbut-3-en-1-yl})\text{oxy})\text{diphenylsilane}R−tert-butyl((3−iodo−2−methylbut-3-en-1-yl)oxy)diphenylsilane

    .
  • It is a silane derivative containing a tert-butyl group, an iodo-substituted alkene, and diphenylsilane.
  • The compound is of interest due to its potential as a precursor for biologically active natural products.
  • Notably, it can serve as a building block for compounds like Indiacen A and Indiacen B.
  • Preparation Methods

    • Starting from commercially available 4-bromo-1H-indole, the synthesis proceeds as follows:
      • Vilsmeier formylation at the 3-position yields compound 2.
      • Compound 2 is converted to the N-Boc derivative 3.
      • Reduction of the aldehyde group in 3 with NaBH4 produces alcohol 4.
      • Protection of the alcoholic hydroxy group using tert-butyl (dimethyl)silyl chloride gives compound 5.
      • Introduction of a formyl group at the 4-position of 5 is achieved using n-BuLi and DMF to obtain compound 6.
      • The key step involves adding the TBS-protected enyne side chain at the 4-position via Horner–Wadsworth–Emmons olefination using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include NaBH4, n-BuLi, and DMF.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • Indole derivatives, including this compound, exhibit diverse biological activities.
    • These activities include anticancer, anti-inflammatory, analgesic, and cytotoxic effects.
    • Researchers explore its potential in drug discovery and medicinal chemistry.
  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Molecular targets and pathways involved in its biological effects need further investigation.
  • Comparison with Similar Compounds

    • While I couldn’t find direct comparisons, this compound’s unique structure warrants exploration.
    • Similar compounds may include other indole derivatives with varying substituents.

    Remember that this information is based on available literature, and further studies may provide additional insights

    Properties

    CAS No.

    138566-86-6

    Molecular Formula

    C21H27ISi

    Molecular Weight

    434.4 g/mol

    IUPAC Name

    tert-butyl-(2-iodo-3-methylbut-2-enyl)-diphenylsilane

    InChI

    InChI=1S/C21H27ISi/c1-17(2)20(22)16-23(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,16H2,1-5H3

    InChI Key

    GMWYNRNCQQOGRJ-UHFFFAOYSA-N

    Canonical SMILES

    CC(=C(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)I)C

    Origin of Product

    United States

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